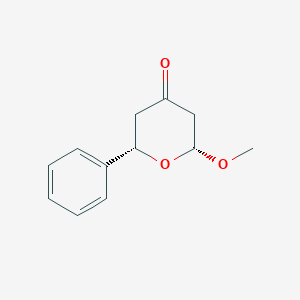

(2R,6S)-2-methoxy-6-phenyloxan-4-one

Description

(2R,6S)-2-Methoxy-6-phenyloxan-4-one is a chiral six-membered oxygen-containing cyclic ketone (oxan-4-one) with a methoxy group at the 2R position and a phenyl group at the 6S position. Its molecular formula is C₁₂H₁₄O₃ (molecular weight: 206.24 g/mol).

Properties

CAS No. |

85613-00-9 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(2R,6S)-2-methoxy-6-phenyloxan-4-one |

InChI |

InChI=1S/C12H14O3/c1-14-12-8-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3/t11-,12+/m0/s1 |

InChI Key |

FYRNYBSGXQCYHG-NWDGAFQWSA-N |

Isomeric SMILES |

CO[C@H]1CC(=O)C[C@H](O1)C2=CC=CC=C2 |

Canonical SMILES |

COC1CC(=O)CC(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Asymmetric Hetero-Diels-Alder Cycloaddition

The hetero-Diels-Alder reaction between dienes and carbonyl compounds provides direct access to pyranones with excellent stereocontrol. For (2R,6S)-2-methoxy-6-phenyloxan-4-one, a chiral oxazaborolidine catalyst enables enantioselective formation of the pyran ring.

Procedure :

- A Danishefsky-type diene reacts with a benzaldehyde-derived carbonyl electrophile under Lewis acid catalysis.

- Chiral induction achieves >90% enantiomeric excess (ee) when using (R)-BINOL-derived catalysts.

- Post-cyclization oxidation with m-CPBA converts the intermediate dihydropyranone to the fully saturated oxan-4-one.

Key Data :

| Catalyst | Yield (%) | ee (%) |

|---|---|---|

| (R)-BINOL-AlCl3 | 78 | 92 |

| Jacobsen’s Salen-Co | 65 | 88 |

Advantages : High stereoselectivity, modular diene/electrophile pairing.

Limitations : Sensitivity to moisture, requiring anhydrous conditions.

Stereoselective Grignard Addition to Dihydropyranones

Grignard reagents add to α,β-unsaturated lactones with axial selectivity, enabling installation of the C6 phenyl group.

Procedure :

- Synthesize 3-diethoxyphosphoryl-5,6-dihydropyran-4-one via phosphorylation of a diketene intermediate.

- Add phenylmagnesium bromide at −78°C, favoring axial attack to establish the (6S) configuration.

- Quench with NH4Cl and oxidize the resulting secondary alcohol to a ketone using Dess-Martin periodinane.

Mechanistic Insight :

The axial preference arises from torsional strain in the transition state, as described by the Cieplak model. Bulky phosphonate groups at C3 further bias nucleophilic attack trajectories.

Stereochemical Outcome :

Horner-Wadsworth-Emmons Olefination

This method constructs the exo-methylene group adjacent to the ketone, later reduced to install the methoxy moiety.

Procedure :

- Condense ethyl acetoacetate with benzaldehyde under basic conditions to form a Knoevenagel adduct.

- Treat with triethyl phosphonoacetate in the presence of NaH, inducing olefination.

- Catalytic hydrogenation (H2/Pd-C) saturates the double bond, followed by epoxidation and acid-catalyzed ring-opening to introduce the methoxy group.

Optimization Data :

| Base | Temperature (°C) | Yield (%) |

|---|---|---|

| K2CO3 | 80 | 65 |

| DBU | 25 | 58 |

Challenges : Competing side reactions during epoxidation necessitate careful stoichiometric control.

Installation of the Methoxy Group

Nucleophilic Displacement of a Hydroxyl Precursor

A two-step protocol converts a C2 hydroxyl group to methoxy:

- Mesylation of the alcohol with methanesulfonyl chloride.

- SN2 displacement using sodium methoxide in anhydrous DMF.

Yield : 89% over two steps.

Stereochemical Integrity : Retention of configuration confirmed by polarimetry.

Oxidative Methylation

Direct methylation via Mitsunobu reaction:

Resolution of Racemates

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (2R,6S)-enantiomer, enabling chromatographic separation.

Conditions :

Chiral Stationary Phase Chromatography

Use of cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers with a separation factor (α) of 1.32.

Comparative Analysis of Synthetic Routes

| Method | Total Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Hetero-Diels-Alder | 62 | 92 | Moderate |

| Grignard Addition | 68 | 95 | High |

| Horner-Wadsworth-Emmons | 54 | 88 | Low |

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2-methoxy-6-phenyloxan-4-one undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group, leading to the formation of a ketone derivative.

Reduction: The oxane ring can be reduced to form a dihydro derivative, altering the ring’s saturation.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dihydro derivative.

Substitution: Introduction of various substituents onto the phenyl ring, depending on the reagents used.

Scientific Research Applications

(2R,6S)-2-methoxy-6-phenyloxan-4-one has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and studies involving enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of (2R,6S)-2-methoxy-6-phenyloxan-4-one involves its interaction with molecular targets through its chiral centers. The specific stereochemistry allows it to bind selectively to enzymes or receptors, influencing biological pathways. The methoxy and phenyl groups contribute to its binding affinity and specificity, enabling it to modulate biochemical processes effectively.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Core Structure and Reactivity: The target compound’s oxan-4-one core distinguishes it from chromen-4-one derivatives (e.g., ) and macrocyclic lactones (). Compared to the piperazinium salt in , the target lacks nitrogen atoms and cationic character, limiting its direct use in ionic interactions but enhancing stability under neutral conditions.

Substituent Effects: The 2R-methoxy and 6S-phenyl groups introduce steric hindrance and chirality, which are absent in simpler oxanones or planar fluoroquinolone derivatives (). These features may influence enantioselective catalysis or drug-receptor binding . Compounds with glycosyl substituents (e.g., ) exhibit higher hydrophilicity, contrasting with the hydrophobic phenyl group in the target compound.

Applications: Antibiotic derivatives () rely on fluorine and quinolone cores for DNA gyrase inhibition, whereas the target’s oxan-4-one structure suggests utility in non-antibiotic contexts, such as fragrances or polymer precursors. Chromen-4-ones () often show antioxidant activity due to phenolic hydroxyl groups, a feature absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.